1-(2-Hydroxyethyl)-3-phenylpyrrolidine-2,5-dione
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Overview
Description
1-(2-Hydroxyethyl)-3-phenylpyrrolidine-2,5-dione is a chemical compound known for its unique structure and properties It consists of a pyrrolidine ring substituted with a hydroxyethyl group and a phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Hydroxyethyl)-3-phenylpyrrolidine-2,5-dione typically involves the reaction of 2-hydroxyethylamine with 3-phenylsuccinic anhydride. The reaction is carried out in an organic solvent such as dichloromethane or toluene, under reflux conditions. The product is then purified using recrystallization or column chromatography to obtain the desired compound in high yield and purity .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions: 1-(2-Hydroxyethyl)-3-phenylpyrrolidine-2,5-dione undergoes various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.
Reduction: The carbonyl groups in the pyrrolidine ring can be reduced to form alcohols.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine (Br₂) and nitric acid (HNO₃).
Major Products Formed:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of substituted aromatic compounds.
Scientific Research Applications
1-(2-Hydroxyethyl)-3-phenylpyrrolidine-2,5-dione has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential role in biochemical pathways and as a probe for studying enzyme mechanisms.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic properties.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 1-(2-Hydroxyethyl)-3-phenylpyrrolidine-2,5-dione involves its interaction with specific molecular targets and pathways. The hydroxyethyl group can form hydrogen bonds with biological molecules, influencing their structure and function. The phenyl group can participate in π-π interactions, further modulating the compound’s activity. These interactions can affect various cellular processes, including signal transduction and enzyme activity .
Comparison with Similar Compounds
- 1-(2-Hydroxyethyl)-3-methylpyrrolidine-2,5-dione
- 1-(2-Hydroxyethyl)-3-ethylpyrrolidine-2,5-dione
- 1-(2-Hydroxyethyl)-3-benzylpyrrolidine-2,5-dione
Comparison: 1-(2-Hydroxyethyl)-3-phenylpyrrolidine-2,5-dione is unique due to the presence of the phenyl group, which imparts distinct chemical and physical properties. The phenyl group enhances the compound’s ability to participate in aromatic interactions, making it more versatile in various applications compared to its methyl, ethyl, and benzyl analogs .
Properties
Molecular Formula |
C12H13NO3 |
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Molecular Weight |
219.24 g/mol |
IUPAC Name |
1-(2-hydroxyethyl)-3-phenylpyrrolidine-2,5-dione |
InChI |
InChI=1S/C12H13NO3/c14-7-6-13-11(15)8-10(12(13)16)9-4-2-1-3-5-9/h1-5,10,14H,6-8H2 |
InChI Key |
PENULCQPCOLKTG-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C(=O)N(C1=O)CCO)C2=CC=CC=C2 |
Origin of Product |
United States |
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